molecular formula C18H14N2O2 B1215952 2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone CAS No. 15017-21-7

2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone

Cat. No.: B1215952
CAS No.: 15017-21-7
M. Wt: 290.3 g/mol
InChI Key: QQUWFXMXRVAVCX-UHFFFAOYSA-N
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Description

2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone is a chemical compound known for its significant role in various scientific research fields. It is a derivative of naphthaldehyde and benzoyl hydrazone, characterized by its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone typically involves the condensation reaction between 2-Hydroxy-1-naphthylaldehyde and benzoyl hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthoquinone derivatives, hydrazine derivatives, and substituted hydrazones .

Scientific Research Applications

2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: The compound exhibits significant antiproliferative activity against tumor cells, making it a potential candidate for cancer research.

    Medicine: As an iron chelator, it has potential therapeutic applications in treating diseases related to iron overload.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone primarily involves its ability to chelate metal ions, particularly iron. By binding to iron, the compound inhibits the activity of iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis. This inhibition leads to the suppression of cell proliferation, particularly in tumor cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone
  • Salicylaldehyde benzoyl hydrazone
  • 2-Hydroxy-1-naphthylaldehyde thiosemicarbazone

Uniqueness

Compared to similar compounds, 2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone exhibits unique properties such as higher stability and stronger metal chelation ability. Its antiproliferative activity against tumor cells is also more pronounced, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

15017-21-7

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H14N2O2/c21-17-11-10-13-6-4-5-9-15(13)16(17)12-19-20-18(22)14-7-2-1-3-8-14/h1-12,21H,(H,20,22)

InChI Key

QQUWFXMXRVAVCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Synonyms

2-hydroxy-1-naphthylaldehyde benzoyl hydrazone
HNB hydrazone

Origin of Product

United States

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